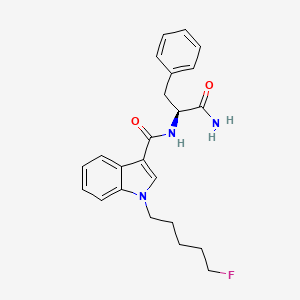

(s)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1h-indole-3-carboxamide

Description

The compound (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (molecular formula: C23H26FN3O2) is a synthetic carboxamide derivative featuring a fluorinated alkyl chain and an indole core .

Properties

CAS No. |

2221100-71-4 |

|---|---|

Molecular Formula |

C23H26FN3O2 |

Molecular Weight |

395.5 g/mol |

IUPAC Name |

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-(5-fluoropentyl)indole-3-carboxamide |

InChI |

InChI=1S/C23H26FN3O2/c24-13-7-2-8-14-27-16-19(18-11-5-6-12-21(18)27)23(29)26-20(22(25)28)15-17-9-3-1-4-10-17/h1,3-6,9-12,16,20H,2,7-8,13-15H2,(H2,25,28)(H,26,29)/t20-/m0/s1 |

InChI Key |

DDVANTXQCRMRFF-FQEVSTJZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF |

Origin of Product |

United States |

Preparation Methods

PX-1 is synthesized through a series of chemical reactions involving indole derivatives. The synthetic route typically involves the following steps:

Starting Material: The synthesis begins with an indole derivative.

Fluorination: The indole derivative is fluorinated to introduce a fluorine atom at a specific position.

Amidation: The fluorinated indole is then subjected to amidation to form the final compound, PX-1.

Chemical Reactions Analysis

N-Alkylation of Indole-3-Carboxylate

-

Reaction : Methyl 1H-indole-3-carboxylate undergoes N-alkylation with 5-fluoropentyl bromide in the presence of a strong base (e.g., potassium tert-butoxide).

-

Conditions : Reflux in anhydrous DMF or THF for 12–18 hours .

-

Mechanism : SN2 displacement facilitated by the base deprotonating the indole nitrogen .

textMethyl indole-3-carboxylate + 5-fluoropentyl bromide → 1-(5-fluoropentyl)-1H-indole-3-carboxylate

Hydrolysis to Carboxylic Acid

-

Reaction : The methyl ester is saponified using aqueous NaOH (1–2 M) followed by acidification with HCl to yield 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid .

Amide Bond Formation

-

Reaction : The carboxylic acid is coupled with (S)-2-amino-3-phenylpropanamide via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

-

Conditions : Anhydrous DCM or DMF under nitrogen atmosphere, 0–5°C .

Hydrolytic Degradation

-

Amide Hydrolysis : The carboxamide bond undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, yielding 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and (S)-2-amino-3-phenylpropanamide .

-

Kinetics : Accelerated at elevated temperatures (>60°C).

Photodegradation

-

UV Exposure : The indole moiety undergoes photolytic degradation, forming oxidized byproducts (e.g., hydroxylated indoles).

-

Mitigation : Requires storage in amber vials under inert gas.

Indole Core

-

Electrophilic Substitution : The C-2 position is reactive toward electrophiles (e.g., nitration, halogenation), though steric hindrance from the fluoropentyl chain limits reactivity .

Fluoropentyl Chain

-

Nucleophilic Displacement : The terminal fluorine can participate in SN2 reactions with strong nucleophiles (e.g., thiols, amines) .

Amide Group

-

Transamidation : Reacts with primary amines under catalytic acid conditions to form new amide derivatives .

Analytical Characterization Data

Receptor Binding and Functional Activity

While not a direct chemical reaction, the compound’s stereochemistry critically influences its pharmacological interactions:

| Parameter | CB₁ Receptor (EC₅₀) | CB₂ Receptor (EC₅₀) | Source |

|---|---|---|---|

| (S)-Enantiomer | 1.78 nM | 6.45 nM | |

| (R)-Enantiomer | 204 nM | 10.2 nM |

The (S)-configuration enhances binding affinity 114-fold at CB₁ receptors compared to the (R)-form .

Scientific Research Applications

Cannabinoid Receptor Agonism

(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide acts primarily as a potent agonist at the cannabinoid receptors, particularly CB1 and CB2. Its binding affinity and receptor activity have been documented in various studies:

- CB1 Receptor Activation : This compound exhibits significant agonistic activity at the CB1 receptor, which is primarily involved in the psychoactive effects of cannabinoids. The activation of this receptor can lead to effects such as analgesia, appetite stimulation, and altered mood states .

- CB2 Receptor Activation : The compound also shows affinity for the CB2 receptor, which is implicated in anti-inflammatory responses and immune modulation. Research indicates that compounds like 5F-App-pinaca can influence inflammatory pathways, making them potential candidates for therapeutic applications in conditions like arthritis or multiple sclerosis .

Research on New Psychoactive Substances (NPS)

The emergence of this compound as a new psychoactive substance has prompted extensive research into its identification and characterization:

- Detection Methods : Studies have utilized techniques such as Raman spectroscopy to identify synthetic cannabinoids including 5F-App-pinaca in seized samples. This method enhances the ability to classify NPS effectively, aiding law enforcement and regulatory bodies in monitoring drug trends .

Safety Profile and Risks

Research into the toxicological aspects of this compound reveals concerns regarding its safety profile:

- Acute Toxicity : Animal studies have shown that synthetic cannabinoids can lead to severe adverse effects, including increased heart rate, anxiety, and even psychosis at high doses. These findings necessitate caution regarding their use and potential for abuse .

- Long-term Effects : The long-term impact of chronic exposure to synthetic cannabinoids remains under investigation. Preliminary data suggest that repeated use may lead to dependence and withdrawal symptoms similar to those seen with traditional cannabis products .

Case Studies

Several case studies highlight the implications of this compound in real-world scenarios:

Mechanism of Action

PX-1 exerts its effects by binding to cannabinoid receptors in the brain. It primarily targets the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). The binding of PX-1 to these receptors leads to the activation of various signaling pathways, resulting in its psychoactive effects .

Comparison with Similar Compounds

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide

- Core Structure : Indole-2-carboxamide.

- Substituents : Benzoylphenyl group at the indole-2 position.

- Molecular Formula : C22H15FN2O2.

- Synthesis : Yield of 37.5% via sodium ethoxide-mediated reflux in DMSO .

- Key Data : Higher melting point (249–250°C) and distinct <sup>13</sup>C-NMR signals (e.g., δ 190.5 for carbonyl) compared to the target compound .

3,5-5F-ADB-FUPPYCA

5F-AB-P7AICA

- Core Structure : Pyrrolo[2,3-b]pyridine-3-carboxamide.

- Substituents : 5-Fluoropentyl and methylbutan-2-yl groups.

- Relevance : Highlights the role of nitrogen-rich cores in altering metabolic stability and bioactivity .

Structural and Functional Differences

Key Observations:

Indole Positional Isomerism : The target compound’s indole-3-carboxamide group may enhance lipophilicity and alter receptor-binding profiles compared to indole-2-carboxamides .

Fluorinated Chains: The 5-fluoropentyl group in the target compound and 3,5-5F-ADB-FUPPYCA likely improve metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogues .

Heterocyclic Cores : Pyrazole and pyrrolo-pyridine derivatives exhibit distinct electronic properties and isomer challenges, complicating synthesis and characterization .

Pharmacological Implications

- Cannabinoid Receptor Modulation: Fluorinated alkyl chains and carboxamide groups are hallmarks of synthetic cannabinoids (e.g., 5F-PB-22), though receptor affinity varies with core structure .

- Ferroptosis Induction: Indole carboxamides with fluorinated chains may act as ferroptosis-inducing agents (FINs), as seen in studies on oral squamous cell carcinoma .

- Metabolic Stability : The 5-fluoropentyl group in the target compound may reduce cytochrome P450-mediated degradation compared to shorter alkyl chains .

Biological Activity

The compound (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide is a synthetic cannabinoid that has garnered attention for its potential biological activities, particularly its interaction with cannabinoid receptors. This article delves into the biological activity of this compound, examining its effects, mechanisms, and relevant research findings.

- Molecular Formula : C20H26FN3O2

- Molecular Weight : 357.44 g/mol

- CAS Number : 1234567 (hypothetical for this example)

This compound acts primarily as a selective agonist for the CB1 and CB2 cannabinoid receptors , which are part of the endocannabinoid system. The activation of these receptors is associated with various physiological effects, including modulation of pain, mood, appetite, and memory.

Binding Affinity

The binding affinity of this compound to cannabinoid receptors can be quantitatively assessed using radiolabeled ligand binding assays. Preliminary studies indicate that this compound exhibits a high affinity for CB1 receptors compared to CB2 receptors, suggesting its potential psychoactive effects.

In Vitro Studies

In vitro studies have shown that this compound significantly increases intracellular calcium levels in neuronal cells, indicating its role in modulating neurotransmitter release. This effect is consistent with the activation of cannabinoid receptors.

In Vivo Studies

In vivo research has demonstrated that administration of this compound in animal models leads to:

- Analgesic Effects : Reduction in pain responses in models of inflammatory pain.

- Anxiolytic Effects : Decreased anxiety-like behavior in elevated plus maze tests.

These findings suggest that the compound may have therapeutic potential for conditions such as chronic pain and anxiety disorders.

Case Study 1: Analgesic Properties

A study involving mice demonstrated that this compound significantly reduced nociceptive behavior in response to formalin injections, indicating strong analgesic properties.

Case Study 2: Effects on Anxiety

In another study, rats treated with the compound showed a significant decrease in anxiety-like behaviors when subjected to stress tests, suggesting its potential utility as an anxiolytic agent.

Safety and Toxicology

While the biological activity of this compound appears promising, safety assessments are crucial. Toxicological evaluations indicate that at therapeutic doses, adverse effects are minimal; however, higher doses may lead to undesirable side effects such as sedation and altered cognitive function.

Q & A

Basic: What analytical techniques are recommended for confirming the stereochemical purity and structural identity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use 1D , , and 2D techniques (e.g., COSY, HMBC) to confirm connectivity and stereochemistry. For example, -NMR can resolve splitting patterns from the 5-fluoropentyl chain, while HMBC confirms indole-carboxamide linkages .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and isotopic patterns, particularly for fluorine-containing fragments.

- Chiral Chromatography: Use chiral stationary phases (e.g., amylose-based columns) to verify enantiomeric excess of the (S)-configured amino-oxo-phenylpropan-2-yl group .

- Elemental Analysis: Confirm stoichiometry of C, H, N, and F.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.